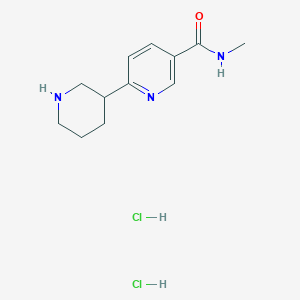

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

描述

属性

IUPAC Name |

N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOPDHQEJVMCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Nicotinamide Intermediate

The nicotinamide core is commonly prepared through substitution reactions on pyridine derivatives. For example, halogenated nicotinamide precursors can be reacted with piperidin-3-amine derivatives under basic conditions to form the corresponding amide bond.

- Reaction Example : The nucleophilic substitution of 6-chloronicotinamide with (R)-3-aminopiperidine dihydrochloride in the presence of sodium carbonate in methanol at 65–70°C for 12–14 hours results in the formation of the piperidinyl nicotinamide intermediate.

N-Methylation Step

N-Methylation of the amide nitrogen is achieved by methylating agents such as methyl iodide or methyl sulfate under basic conditions. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Key Conditions : Use of sodium hydride (NaH) as a base in DMF/THF solvent mixtures facilitates efficient methylation.

Formation of Dihydrochloride Salt

The free base of N-Methyl-6-piperidin-3-ylnicotinamide is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol. This step enhances the compound's stability and crystallinity, aiding in purification.

- Typical Procedure : Acidification of the reaction mixture at 25–30°C with isopropanol hydrochloride solution, followed by stirring for 2 hours, filtration, and washing with dichloromethane yields the dihydrochloride salt.

Detailed Reaction Scheme and Data Table

Research Findings and Optimization Insights

Solvent Selection : Polar aprotic solvents like DMF and THF are critical for the methylation step to ensure high reactivity and yield. Methanol is preferred for the amide coupling step due to its protic nature facilitating solubility of salts.

Base Choice : Sodium carbonate is effective for amide bond formation, while sodium hydride is essential for the N-methylation step due to its strong basicity and ability to generate the anionic intermediate.

Temperature Control : Elevated temperatures (65–70°C) promote the amide formation, while methylation is often conducted at milder temperatures to prevent side reactions.

Purification : The dihydrochloride salt form improves compound isolation by crystallization, enhancing purity and stability.

Yield and Purity : Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm completion and optimize reaction time, typically 12–14 hours for amide formation.

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, similar synthetic strategies are employed in the preparation of related piperidinyl nicotinamide derivatives and pharmaceutical intermediates such as alogliptin hydrochloride. These methods emphasize:

- Use of protected amines or salts for better handling.

- One-pot reactions to improve yield and reduce purification steps.

- Application of peptide coupling reagents (e.g., EDC, HBTU) for amide bond formation in related compounds.

化学反应分析

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the nicotinamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemical Properties and Structure

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride has the following chemical properties:

- Molecular Formula : C₁₂H₁₉Cl₂N₃O

- Molecular Weight : Approximately 267.15 g/mol

- CAS Number : 1858255-34-1

The compound's structure is characterized by the presence of a piperidine ring connected to a nicotinamide group, which is known for influencing its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anti-Cancer Activity : In vitro studies have shown that this compound exhibits significant anti-cancer properties. It has been tested against various cancer cell lines, including breast cancer, where it demonstrated an IC50 value comparable to established chemotherapeutics like Olaparib. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

- Neurological Implications : Research indicates that this compound may enhance neuroprotection in models of oxidative stress. It modulates neurotransmitter receptors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Studies

The pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound shows favorable absorption characteristics, indicating efficient distribution across cellular membranes due to its lipophilic nature.

- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that could influence its efficacy and safety profile. Further research is needed to fully elucidate these pathways.

| Activity Type | Description | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cells; IC50 comparable to Olaparib | |

| Neuroprotection | Enhances neuroprotection in oxidative stress models | |

| Enzyme Inhibition | Inhibits enzymes linked to PI3K signaling pathways | |

| Receptor Modulation | Modulates receptor activity affecting cell proliferation and survival |

Study 1: Anti-Cancer Mechanism

In a study focused on breast cancer cells, this compound was shown to activate apoptotic pathways effectively. The compound's ability to induce cell death was confirmed through assays measuring caspase activity, indicating its potential as an effective anti-cancer agent.

Study 2: Neuroprotective Effects

Another investigation explored the compound's neuroprotective effects in neuronal cell cultures subjected to oxidative stress. Results indicated that treatment with this compound led to reduced cell death and improved viability, suggesting its utility in developing therapies for neurodegenerative diseases.

作用机制

The mechanism of action of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

相似化合物的比较

Pyridine Derivatives with Piperidinyl Substituents

The target compound shares structural similarities with 6-(Piperidin-3-yl)-2-propylpyrimidin-4(3H)-one hydrochloride, another dihydrochloride salt. However, the latter features a pyrimidinone core instead of a nicotinamide group, which may alter its hydrogen-bonding capacity and biological activity .

| Compound Name | Core Structure | Key Substituents | Applications |

|---|---|---|---|

| N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride | Pyridine | Piperidin-3-yl, methylamide | Pharmaceutical synthesis |

| 6-(Piperidin-3-yl)-2-propylpyrimidin-4(3H)-one hydrochloride | Pyrimidinone | Piperidin-3-yl, propyl | Undisclosed (likely medicinal) |

Nicotinamide and Pyridine Carboxylate Derivatives

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0) shares the pyridine backbone and dihydrochloride salt but differs in substituents: it has a methyl ester at the 3-position and a methylaminomethyl group at the 6-position.

| Property | Target Compound | Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride |

|---|---|---|

| Functional Group (3-position) | Carboxamide | Methyl ester |

| Solubility | High (dihydrochloride salt) | Moderate (ester reduces solubility) |

| Applications | Drug intermediates | Chemical synthesis, catalysis |

Azoamidine Dihydrochlorides (Water-Soluble Initiators)

lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride). While these share the dihydrochloride salt for enhanced water solubility, their azo (–N=N–) and amidine groups make them suitable as radical initiators in polymerization, unlike the target compound’s pharmaceutical applications .

Halogenated Pyridine Derivatives

Compounds like 2-Chloro-4-iodonicotinonitrile () feature halogen substituents (Cl, I) that increase molecular stability but reduce solubility. The target compound’s piperidinyl and amide groups likely improve bioavailability and target specificity compared to halogenated analogs, which are often used in agrochemicals or materials science .

Nitrosamine Compounds

Nitrosopiperidine (CAS 100-75-4, ) contains a nitroso (–N=O) group, which is associated with carcinogenicity. In contrast, the target compound’s amide and piperidine groups suggest a safer profile, though thorough toxicity studies are required .

Commercial and Supplier Landscape

The target compound is supplied by 5 manufacturers (), indicating robust demand. In contrast, analogs like 6-(Piperidin-3-yl)-2-propylpyrimidin-4(3H)-one hydrochloride have only 1 supplier, reflecting niche applications .

生物活性

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and a nicotinamide moiety. This structure is crucial for its biological interactions and therapeutic potential.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂ |

| Molecular Weight | 248.15 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter systems by modulating the activity of specific receptors, such as histamine and sigma receptors, which are implicated in pain modulation and neuroprotection .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been shown to modulate neurotransmitter release, potentially offering therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds similar to N-Methyl-6-piperidin-3-ylnicotinamide exhibit anti-inflammatory effects. These compounds have been evaluated for their ability to reduce markers of inflammation in activated macrophages, suggesting that they could serve as potential anti-inflammatory agents .

Analgesic Activity

The compound has been investigated for its analgesic properties in various pain models. Studies have indicated that it may provide relief in both nociceptive and neuropathic pain conditions through its interaction with pain-related receptors .

Case Studies and Research Findings

- Neuroprotective Study : A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.

- Anti-inflammatory Research : In a controlled experiment using RAW 264.7 macrophage cells, the compound was found to decrease the production of nitric oxide (NO) and inflammatory cytokines when stimulated with lipopolysaccharides (LPS), indicating strong anti-inflammatory activity .

- Pain Management Study : A recent study assessed the analgesic effects of the compound in various pain models, revealing significant reductions in pain responses compared to control groups, thus supporting its use in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| N-Methyl-6-piperidinyl nicotinamide | Modulates neurotransmitter activity |

| N-Methyl-3-piperidinyl nicotinamide | Exhibits analgesic effects |

| N-Methyl-4-piperidinyl nicotinamide | Potential anti-cancer properties |

While all these compounds share structural similarities, this compound stands out due to its specific interaction profiles and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。